molecular formula C13H11N3O9 B11952055 Guaiacol picrate CAS No. 60261-30-5

Guaiacol picrate

Cat. No.: B11952055
CAS No.: 60261-30-5
M. Wt: 353.24 g/mol
InChI Key: LROLYWDACYBSSD-UHFFFAOYSA-N
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Description

Guaiacol picrate is an organic compound derived from guaiacol and picric acid. Guaiacol, a phenolic compound, is known for its methoxy functional group, while picric acid is a well-known explosive compound. The combination of these two results in this compound, which has unique properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Guaiacol picrate can be synthesized through the reaction of guaiacol with picric acid. The typical reaction involves mixing guaiacol with an aqueous solution of picric acid under controlled temperature conditions. The reaction is usually carried out at room temperature, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade guaiacol and picric acid, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization and drying processes.

Chemical Reactions Analysis

Types of Reactions

Guaiacol picrate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction of this compound can lead to the formation of guaiacol and picramic acid.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the phenolic group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nitrating agents are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Guaiacol and picramic acid.

    Substitution: Halogenated and nitrated derivatives of this compound.

Scientific Research Applications

Guaiacol picrate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in studies of enzyme activity and as a model compound for studying phenolic compounds.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

    Industry: Utilized in the production of dyes, pharmaceuticals, and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of guaiacol picrate involves its interaction with various molecular targets. The phenolic group in this compound allows it to act as an antioxidant by scavenging reactive oxygen species. Additionally, the compound can interact with enzymes and proteins, modulating their activity and exerting biological effects.

Comparison with Similar Compounds

Similar Compounds

    Guaiacol: A phenolic compound with a methoxy group, used in various applications including as a flavoring agent and in pharmaceuticals.

    Picric Acid: An explosive compound with applications in the production of dyes and as a reagent in chemical analysis.

    Catechol: A phenolic compound similar to guaiacol but without the methoxy group, used in the synthesis of various chemicals.

Uniqueness

Guaiacol picrate is unique due to the combination of properties from both guaiacol and picric acid. This combination results in a compound with distinct chemical reactivity and applications, making it valuable in research and industrial applications.

Properties

CAS No.

60261-30-5

Molecular Formula

C13H11N3O9

Molecular Weight

353.24 g/mol

IUPAC Name

2-methoxyphenol;2,4,6-trinitrophenol

InChI

InChI=1S/C7H8O2.C6H3N3O7/c1-9-7-5-3-2-4-6(7)8;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-5,8H,1H3;1-2,10H

InChI Key

LROLYWDACYBSSD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1O.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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